![molecular formula C19H25N3O5S2 B2696419 Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 393838-83-0](/img/structure/B2696419.png)
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it is used in the one-pot synthesis of imidazolone derivatives, highlighting its utility in creating complex molecular structures (Bezenšek et al., 2012).
Applications in Medicinal Chemistry
- This compound plays a role in the development of pharmacologically active molecules. It is a key intermediate in the synthesis of GPIIb/IIIa integrin antagonists, which have potential for antithrombotic treatment (Hayashi et al., 1998).
Development of Novel Compounds
- The compound is instrumental in creating novel chemical entities. For example, it's used in the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, which could have potential applications in various fields of chemistry and biochemistry (Mohamed, 2014; 2021).
properties
IUPAC Name |
ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-6-22(7-2)29(25,26)15-11-9-14(10-12-15)17(23)20-19-21(5)13(4)16(28-19)18(24)27-8-3/h9-12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRDZOQPDDYZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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